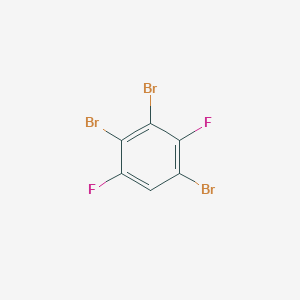
1,3,4-Tribromo-2,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Tribromo-2,5-difluorobenzene is an organic compound with the molecular formula C6HBr3F2 It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and two hydrogen atoms are replaced by fluorine atoms
Méthodes De Préparation
The synthesis of 1,3,4-Tribromo-2,5-difluorobenzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 1,2-difluorobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms . Industrial production methods may involve continuous-flow processes to enhance yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
1,3,4-Tribromo-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,4-Tribromo-2,5-difluorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1,3,4-Tribromo-2,5-difluorobenzene exerts its effects is primarily through its ability to participate in substitution and coupling reactions. The presence of bromine and fluorine atoms influences the electron density of the benzene ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in various synthetic applications to create new compounds with desired properties .
Comparaison Avec Des Composés Similaires
1,3,4-Tribromo-2,5-difluorobenzene can be compared with other similar compounds such as:
1,3,5-Tribromo-2,4-difluorobenzene: This compound has a similar structure but with different positions of bromine and fluorine atoms, leading to variations in reactivity and applications.
1,4-Dibromo-2,5-difluorobenzene: This compound has two bromine atoms and two fluorine atoms, and it is used in similar applications but may exhibit different reactivity due to the absence of the third bromine atom.
Propriétés
Formule moléculaire |
C6HBr3F2 |
|---|---|
Poids moléculaire |
350.78 g/mol |
Nom IUPAC |
1,3,4-tribromo-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBr3F2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H |
Clé InChI |
BCIKFVMNSIURNX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















